4-{[(furan-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(furan-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a furylmethyl carbamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(furan-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1-methylpyrazole-3-carboxylic acid with 2-furylmethyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-{[(furan-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furylmethyl aldehyde or furylmethyl carboxylic acid.
Reduction: 4-[N-(2-furylmethyl)carbamoyl]-1-methylpyrazole-3-methanol.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
4-{[(furan-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(furan-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylic acid is not well-documented. it is likely to interact with biological targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the carbamoyl group can participate in nucleophilic or electrophilic interactions. The pyrazole ring may also contribute to the compound’s binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-[N-(2-furylmethyl)carbamoyl]phenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.
Methyl N-[(2-furylmethyl)carbamoyl]-L-alaninate: Contains an alanine derivative instead of a pyrazole ring.
Uniqueness
4-{[(furan-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its combination of a pyrazole ring and a furylmethyl carbamoyl group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
4-(furan-2-ylmethylcarbamoyl)-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-14-6-8(9(13-14)11(16)17)10(15)12-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,12,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVFFXXSOVOGTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.